molecular formula C5H10O4S2 B14010107 Cyclopropane,1,1-bis(methylsulfonyl)- CAS No. 6952-64-3

Cyclopropane,1,1-bis(methylsulfonyl)-

Cat. No.: B14010107
CAS No.: 6952-64-3
M. Wt: 198.3 g/mol
InChI Key: RAIXWXALKNLUBA-UHFFFAOYSA-N
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Description

Cyclopropane,1,1-bis(methylsulfonyl)- (CAS: Not explicitly provided; synonyms include "1,1-bis(mesyloxymethyl)cyclopropane" and "1,1-bis(methanesulfonyloxymethyl)cyclopropane" ) is a cyclopropane derivative featuring two methylsulfonyl groups symmetrically attached to the strained three-membered ring.

Properties

CAS No.

6952-64-3

Molecular Formula

C5H10O4S2

Molecular Weight

198.3 g/mol

IUPAC Name

1,1-bis(methylsulfonyl)cyclopropane

InChI

InChI=1S/C5H10O4S2/c1-10(6,7)5(3-4-5)11(2,8)9/h3-4H2,1-2H3

InChI Key

RAIXWXALKNLUBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclopropanation via Sulfur Ylid Reaction with Olefins

One classical and well-documented approach to synthesizing cyclopropane derivatives bearing sulfonyl groups involves the reaction of sulfur ylids with olefinic substrates. This method is notable for its direct formation of cyclopropane rings with sulfonyl substituents.

  • Mechanism : The sulfur ylid, containing a sulfonyl group, reacts with an activated carbon-carbon double bond of an olefin to form a non-isolable dipolar intermediate. This intermediate undergoes elimination of dialkyl sulfide and ring closure to yield the cyclopropane derivative with sulfonyl substituents.

  • Reaction Conditions :

    • Molar ratio of sulfur ylid to olefin: 1:1.
    • Temperature range: 0 °C to 150 °C, with preferred moderate temperatures around 25 °C.
    • Pressure: Atmospheric pressure or slightly varied (0.5 to 10 atmospheres).
    • The reaction mixture is maintained in the liquid phase.
    • Product isolation by fractional distillation, selective extraction, or crystallization.
  • Outcomes :

    • High yields (e.g., 84% reported for related cyclopropane derivatives).
    • The reaction is versatile and can be adapted to various olefinic substrates.
    • Dialkyl sulfide is a byproduct, confirming the ylid mechanism.

This method provides a robust and scalable route to cyclopropane,1,1-bis(methylsulfonyl) derivatives, especially when the sulfur ylid is appropriately substituted with methylsulfonyl groups.

Cyclopropanation Using Sulfone Precursors via Borrowing Hydrogen Strategy

Recent advances have introduced manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene precursors, avoiding hazardous diazo compounds.

  • Key Features :

    • Uses bench-stable sulfone reagents bearing methylsulfonyl or trifluoromethylsulfonyl leaving groups.
    • Employs a borrowing hydrogen catalytic cycle under mild conditions.
    • Manganese catalyst facilitates carbene generation from sulfones and subsequent cyclopropanation of olefins.
  • Optimization Data (Table 1 summary from the study):

Entry Sulfone Reagent Type Solvent Base Yield (%) of Cyclopropane Product
2 4-Trifluoromethylphenyl sulfone t-AmOH KOtBu Comparable to tert-butyl sulfone
4 tert-Butyl sulfone t-AmOH KOtBu Comparable yields
5 Trifluoromethyl sulfonyl sulfone t-AmOH KOtBu 34%
6-8 Various solvents (THF, t-AmOH, 1,4-dioxane) t-AmOH optimal KOtBu Highest yield in t-AmOH
  • Limitations :

    • Alkyl trifluoromethyl sulfones gave low yields (<10%).
    • Methyl arylmethyl sulfone showed only trace product formation.
  • Advantages :

    • Avoids explosive diazo compounds.
    • Mild reaction conditions.
    • Potential for functional group tolerance.

This method is promising for preparing cyclopropane,1,1-bis(methylsulfonyl) derivatives when appropriate sulfone precursors are used.

Ring-Closure Reactions from Organic Dihalides and Reducing Agents

Another approach involves ring-closure reactions starting from organic dihalides in the presence of reducing agents in alcoholic solvents.

  • Process Description :

    • Organic dihalide undergoes intramolecular ring closure in the presence of a reducing agent.
    • The reaction is conducted in an alcohol solvent under controlled conditions.
    • Ammonia is introduced post-reaction to facilitate solid-liquid separation.
    • The product is purified by filtration and rectification to yield high-purity cyclopropane derivatives.
  • Performance Metrics :

    • Yield: Greater than 90%.
    • Purity: More than 98%.
    • Safety: High due to mild conditions and avoidance of hazardous reagents.
    • Process simplicity: Concise and efficient, suitable for scale-up.
  • Example :

    • Preparation of 1,1-cyclopropane dimethanol as an intermediate for Montelukast synthesis demonstrates the utility of this method.

Though this method is reported for 1,1-cyclopropane dimethanol, the underlying ring-closure strategy can be adapted for cyclopropane,1,1-bis(methylsulfonyl) synthesis by selecting appropriate dihalide and sulfonyl-containing substrates.

Enantioselective Michael Initiated Ring Closure (MIRC) for Cyclopropane Synthesis

For stereoselective synthesis of cyclopropane derivatives, the Michael Initiated Ring Closure (MIRC) reaction offers a powerful route.

  • Mechanism :

    • Involves an intramolecular Michael addition followed by cyclopropanation via nucleophilic substitution.
    • Chiral ammonium ylides or catalysts induce high enantioselectivity.
  • Reaction Conditions :

    • Use of modified cinchona alkaloid catalysts (20 mol%).
    • Base such as sodium carbonate and sodium bromide in acetonitrile.
    • Temperature around 80 °C for extended periods (e.g., 36 hours).
  • Results :

    • Yields up to 84%.
    • Enantiomeric excess (ee) up to 97%.
  • Relevance :

    • Though demonstrated for bicycloalkane cyclopropanes, the methodology is adaptable for sulfonyl-substituted cyclopropanes by suitable substrate design.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Sulfur ylid-olefin cyclopropanation Sulfur ylid, olefin, 0–150 °C, atmospheric pressure ~84 (reported) High Direct ring formation, scalable Requires sulfur ylid synthesis
Manganese-catalyzed borrowing hydrogen Allylic alcohols, sulfone reagents, Mn catalyst, t-AmOH, KOtBu Up to 34 (varies) Not specified Mild, avoids diazo compounds Low yield with some sulfones
Ring-closure from organic dihalides Organic dihalide, reducing agent, alcohol solvent, ammonia >90 >98 High yield, purity, safe, simple Substrate specificity
Enantioselective MIRC Chiral ammonium ylide, base, MeCN, 80 °C 84 High (ee 97%) High stereoselectivity Longer reaction times, catalyst cost

Chemical Reactions Analysis

Types of Reactions

Cyclopropane,1,1-bis(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopropane compounds .

Scientific Research Applications

Cyclopropane,1,1-bis(methylsulfonyl)- has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropane,1,1-bis(methylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Cyclopropane,1,1-bis(methylsulfonyl)- and analogous cyclopropane derivatives:

Compound Substituents Synthetic Route Key Properties Applications
Cyclopropane,1,1-bis(methylsulfonyl)- Two methylsulfonyl (-SO₂CH₃) groups Likely via sulfonylation of 1,1-bis(hydroxymethyl)cyclopropane or direct substitution High polarity, stability due to electron-withdrawing groups Potential intermediate for pharmaceuticals or agrochemicals
1,1-Bis(bromomethyl)cyclopropane Two bromomethyl (-CH₂Br) groups Electrolytic reduction of spiropentane derivatives Reactive halogen sites for cross-coupling or nucleophilic substitution Precursor for functionalized cyclopropanes in organic synthesis
1,1-Bis(hydroxymethyl)cyclopropane Two hydroxymethyl (-CH₂OH) groups Reaction of dibromoneopentyl glycol with zinc (87.3% yield) Hydrophilic, forms hydrogen bonds; characterized by IR and ¹H-NMR Intermediate for Montelukast Sodium synthesis
1,1-Bis(2-amino-1,3,4-thiadiazolyl)cyclopropane Two thiadiazole-amino moieties Condensation of cyclopropane dicarboxylic acid with thiosemicarbazide and POCl₃ Antimicrobial, anti-inflammatory activity (e.g., 85% inhibition of S. aureus) Lead compound in antimicrobial drug development
Cyclopropane-1,1-dimethanol dimethanesulfonate Methanesulfonate ester groups Sulfonylation of 1,1-bis(hydroxymethyl)cyclopropane Stabilized by sulfonate esters; potential prodrug or cross-linker Pharmaceutical excipient or prodrug candidate

Key Comparative Insights

Reactivity and Stability :

  • Bromomethyl derivatives (e.g., 1,1-Bis(bromomethyl)cyclopropane) are highly reactive, enabling further functionalization . In contrast, methylsulfonyl groups in the target compound confer stability and resistance to ring-opening reactions due to their electron-withdrawing nature .
  • Thiadiazole-containing analogs exhibit biological activity but may have lower metabolic stability compared to sulfonyl derivatives .

Synthetic Complexity :

  • 1,1-Bis(hydroxymethyl)cyclopropane is synthesized in high yield (87.3%) under optimized conditions , whereas sulfonyl derivatives require controlled sulfonylation to avoid side reactions.

Pharmacological Potential: Thiadiazole derivatives (e.g., compound 5a-h) show significant antimicrobial activity (MIC: 12.5 µg/mL against E. coli) , while sulfonyl derivatives may offer improved bioavailability due to enhanced solubility.

Physicochemical Properties :

  • Hydroxymethyl and thiadiazole derivatives are more hydrophilic, whereas bromomethyl and methylsulfonyl analogs exhibit higher lipophilicity, influencing their pharmacokinetic profiles.

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Cyclopropane Derivatives

Compound Microbial Strain MIC (µg/mL) Reference
1,1-Bis(thiadiazolyl)cyclopropane (5a) Staphylococcus aureus 12.5
1,1-Bis(thiadiazolyl)cyclopropane (5b) Escherichia coli 25.0
Campesterol (cyclopropane derivative) Bacillus subtilis 50.0

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